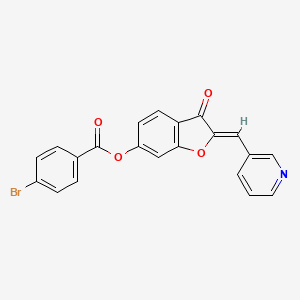

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate

Descripción

The compound (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate is a heterocyclic aurone derivative characterized by a benzofuran core fused with a pyridine ring and a 4-bromobenzoate ester substituent. Its Z-configuration at the exocyclic double bond is critical for maintaining structural stability and bioactivity.

Propiedades

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12BrNO4/c22-15-5-3-14(4-6-15)21(25)26-16-7-8-17-18(11-16)27-19(20(17)24)10-13-2-1-9-23-12-13/h1-12H/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXWVIOCRCAKBY-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate is C21H15BrN2O4, with a molecular weight of approximately 426.25 g/mol. Its structure features a benzofuran ring fused with a pyridine moiety and a bromobenzoate group, which contributes to its biological activity.

Target Receptors and Pathways:

The primary target for this compound is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding, the receptor undergoes dimerization and autophosphorylation, activating several downstream signaling pathways such as:

- RAS-MEK-ERK

- PI3K-Akt

- PLCγ

These pathways are crucial in regulating cell proliferation, survival, and apoptosis.

Biochemical Effects:

In vitro studies indicate that (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate can inhibit cell proliferation and induce apoptosis in various cancer cell lines. This is achieved through the activation of caspase pathways, leading to programmed cell death.

Antimicrobial Activity

Research shows that this compound exhibits significant antimicrobial properties against various bacterial strains. It likely inhibits bacterial enzymes involved in cell wall synthesis.

Case Study:

A study tested (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

Anti-inflammatory Properties

This compound also shows anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production. It inhibits the activation of NF-kB, a key transcription factor in inflammatory responses.

Anticancer Potential

Preliminary studies suggest that (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies on breast cancer cell lines showed reduced cell viability and increased apoptotic markers after treatment with the compound.

Comparative Analysis

To better understand the uniqueness of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (Z)-3-oxo-2-(pyridin-2-ylmethylene)-2,3-dihydrobenzofuran | Pyridine at position 2 | Moderate antimicrobial | Different binding affinity |

| (Z)-3-oxo-2-(quinolin-3-ylmethylene)-2,3-dihydrobenzofuran | Quinoline instead of pyridine | Anticancer properties | Enhanced apoptosis induction |

| (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran | Pyridine at position 4 | Anti-inflammatory | Varying efficacy in inflammation |

Synthesis and Research Applications

The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran typically involves multi-step organic reactions:

- Condensation : The reaction begins with the condensation of 3-pyridinecarboxaldehyde with 2,3-dihydrobenzofuran under basic conditions.

- Esterification : Followed by esterification with a bromobenzoic acid derivative using coupling agents such as DCC.

This compound serves as a valuable building block in drug development due to its diverse chemical reactivity.

Comparación Con Compuestos Similares

2,6-Dimethoxybenzoate Derivative

- Molecular Formula: C₂₃H₁₇BrNO₆ (403.11 g/mol for 4-bromo vs. 403.11 g/mol for 2,6-dimethoxy)

- CAS No.: 622795-29-3 (2,6-dimethoxy) vs. Not reported (4-bromo)

- Key Difference : The electron-donating methoxy groups in the dimethoxy analog may improve solubility but reduce electrophilic reactivity compared to the electron-withdrawing bromo group .

4-Methoxybenzenesulfonate Derivative

- CAS No.: 1164521-18-9

Pyridazine and Isoxazole Derivatives

lists compounds like I-6230 and I-6232 , which feature pyridazine rings and ethyl ester groups. While structurally distinct, these derivatives highlight the importance of heterocycle choice:

- Biological Relevance : Pyridazine-based analogs are often optimized for kinase inhibition, whereas benzofuran-pyridine hybrids may target DNA topoisomerases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.